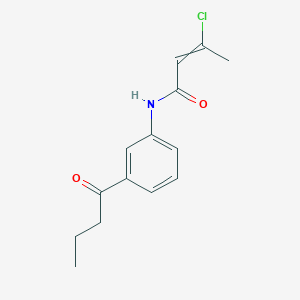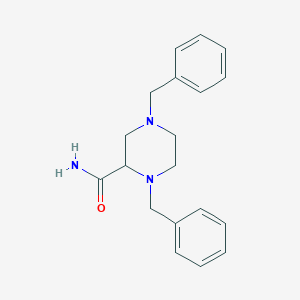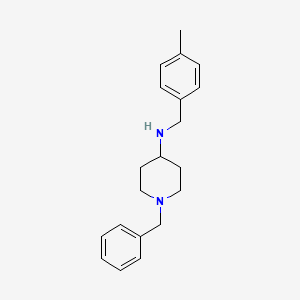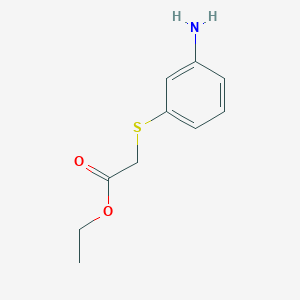
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of 2-ethynyl-6-methylpyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
化学反応の分析
Types of Reactions
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or alcohol derivatives.
科学的研究の応用
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate is unique due to the presence of both an ethynyl group and a pyridine ring, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C14H17NO3/c1-6-11-12(8-7-10(2)15-11)17-9-13(16)18-14(3,4)5/h1,7-8H,9H2,2-5H3 |
InChIキー |
WHHBYYMHTDFECO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)







![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)



